molecular formula C18H21F2N5O3S B4502215 4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Cat. No.: B4502215
M. Wt: 425.5 g/mol
InChI Key: JUIYPAIMXFZFOK-UHFFFAOYSA-N
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Description

4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a useful research compound. Its molecular formula is C18H21F2N5O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.13331705 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, which may include compounds related to "4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine," have been widely used in industrial and commercial applications. Their degradation, particularly the microbial degradation in the environment, has been a significant area of research. Studies have shown that microbial culture, activated sludge, soil, and sediment can play a crucial role in the biodegradation of such compounds, leading to the breakdown into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013). These findings are crucial for understanding the environmental fate and effects of these precursors and their links to PFSAs and PFCAs.

Pharmaceutical Applications

The piperazine and morpholine moieties, components of the chemical , are known for their broad spectrum of pharmaceutical applications. Scientists have developed various methods for synthesizing derivatives of these compounds, revealing their potent pharmacophoric activities. This includes in vitro and in vivo medicinal chemistry investigations that have highlighted the significance of piperazine and morpholine analogues in the pharmaceutical industry (Mohammed et al., 2015).

Toxicity and Immunotoxicity

The toxicity and immunotoxicity of perfluorinated compounds, potentially including derivatives similar to "this compound," have been extensively studied. These compounds, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have raised concerns due to their widespread presence in humans and the environment. Research has focused on understanding the hazards these compounds may pose, including their developmental toxicity and effects on the immune system. Studies suggest that exposure to these compounds can lead to altered inflammatory responses, cytokine production, and reduced lymphoid organ weights (Lau et al., 2004).

Properties

IUPAC Name

4-[6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)11-14)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYPAIMXFZFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
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4-(6-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.